N-methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine
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Overview
Description
N-methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine: is an organic compound that features a pyrrolidine ring attached to a pyridine ring through a methylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine typically involves the reaction of 6-chloropyridine-2-carbaldehyde with pyrrolidine in the presence of a base, followed by methylation of the resulting intermediate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and bases like sodium hydride or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or alcoholic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like tetrahydrofuran or ether.
Substitution: Nucleophiles such as amines, thiols; in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products:
Oxidation: N-oxides of the parent compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry: N-methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its ability to bind to specific receptors makes it valuable in pharmacological studies .
Medicine: Its structural features enable it to interact with various biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of N-methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
- N-methyl-N-[(6-methylpyridin-2-yl)methyl]amine
- N-methyl-N-[(6-chloropyridin-2-yl)methyl]amine
- N-methyl-N-[(6-aminopyridin-2-yl)methyl]amine
Uniqueness: N-methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine is unique due to the presence of the pyrrolidine ring, which imparts distinct steric and electronic properties. This structural feature enhances its binding affinity and specificity for certain biological targets, making it more effective in its applications compared to similar compounds .
Properties
IUPAC Name |
N-methyl-1-(6-pyrrolidin-1-ylpyridin-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-12-9-10-5-4-6-11(13-10)14-7-2-3-8-14/h4-6,12H,2-3,7-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQYFTXRIMPZQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=CC=C1)N2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640202 |
Source
|
Record name | N-Methyl-1-[6-(pyrrolidin-1-yl)pyridin-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884507-14-6 |
Source
|
Record name | N-Methyl-1-[6-(pyrrolidin-1-yl)pyridin-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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